

Technical Guide: 3'-DMTr-dG(iBu) Phosphoramidite

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Compound of Interest

Compound Name: 3'-DMTr-dG(iBu)

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This technical guide provides essential information on **3'-DMTr-dG(iBu)-5'-CE** Phosphoramidite, a key reagent for the chemical synthesis of modified oligonucleotides. This document details its chemical properties, its application in solid-phase synthesis, and a representative experimental protocol.

Core Compound Data

The compound of interest, often referred to as **3'-DMTr-dG(iBu)** in the context of oligonucleotide synthesis, is more formally named N2-Isobutyryl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-5'-cyanoethyl phosphoramidite. It is a "reverse" phosphoramidite, meaning the dimethoxytrityl (DMTr) protecting group is located on the 3'-hydroxyl position, while the reactive phosphoramidite moiety is on the 5'-hydroxyl position. This configuration is essential for introducing modifications at the 3'-terminus of a synthetic oligonucleotide.

A related compound is the 5'-DMTr protected nucleoside, which serves as a precursor but is not the active reagent in the standard synthesis cycle. The table below summarizes the key quantitative data for the active phosphoramidite reagent.

Identifier	Value	Citations
Chemical Name	N2-Isobutyryl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-5'-cyanoethyl phosphoramidite	[1]
Common Synonyms	3'-DMTr-dG(iBu), Rev dG(iBu), DMT-dG(iBu)-5'-CE Reverse Phosphoramidite	[1]
CAS Number	140839-24-3	[1][2]
Molecular Formula	C44H54N7O8P	[1]
Molecular Weight	839.92 g/mol	

Application in Oligonucleotide Synthesis

Standard automated oligonucleotide synthesis proceeds in the 3' to 5' direction. Consequently, the incorporation of a 3'-DMTr protected phosphoramidite, such as **3'-DMTr-dG(iBu)**, is performed as the final coupling step. This process, known as reverse synthesis, is a facile method for creating 3'-modified oligonucleotides.

The primary applications for incorporating this terminal modification include:

- **Blocking Polymerase Extension:** The presence of the 3'-terminal nucleoside prevents elongation by DNA polymerases, a critical requirement for probes and other specialized applications.
- **Nuclease Resistance:** Modification at the 3'-terminus can confer resistance to degradation by 3'-exonucleases, thereby increasing the in-vivo stability of therapeutic oligonucleotides.

Experimental Protocol: 3'-Terminus Modification

This protocol outlines the final coupling step on an automated solid-phase DNA synthesizer to append a 3'-dG(iBu) residue to a growing oligonucleotide chain. The procedure assumes the synthesis of the preceding sequence has been completed in the standard 3' to 5' direction and the terminal 5'-DMTr group has been removed.

Materials:

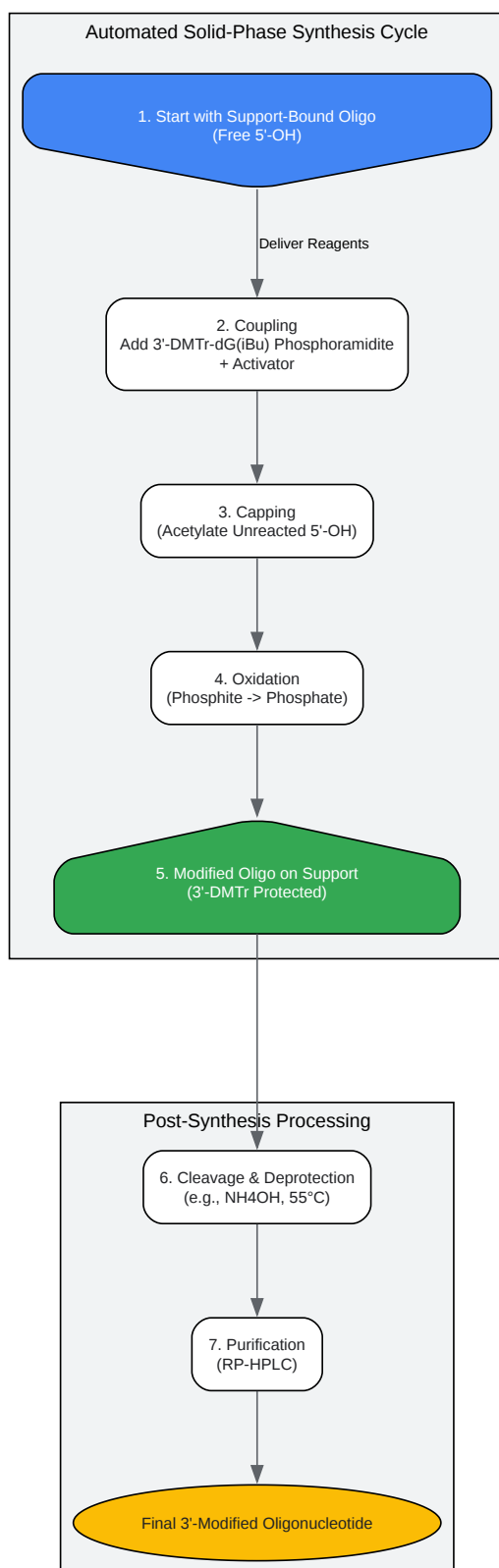
- Controlled Pore Glass (CPG) solid support with the desired oligonucleotide sequence synthesized.
- **3'-DMTr-dG(iBu)**-5'-CE Phosphoramidite (dissolved in anhydrous acetonitrile to standard concentration, e.g., 0.1 M).
- Standard DNA synthesis reagents: Activator (e.g., 5-(Ethylthio)-1H-tetrazole), Capping reagents (Acetic Anhydride/N-Methylimidazole), and Oxidizer (Iodine/Water/Pyridine).
- Anhydrous acetonitrile.

Methodology:

- **Final Detritylation:** The synthesizer performs a final deblocking step to remove the 5'-DMTr group from the last nucleoside added in the standard 3' → 5' synthesis, exposing the 5'-hydroxyl group.
- **Coupling of Reverse Phosphoramidite:** The **3'-DMTr-dG(iBu)** phosphoramidite solution is delivered to the synthesis column along with the activator. The exposed 5'-hydroxyl group of the support-bound oligonucleotide attacks the phosphorus of the phosphoramidite, forming a phosphite triester linkage. This reaction covalently attaches the dG(iBu) unit via its 5'-position, leaving the 3'-DMTr group intact at the terminus.
- **Capping:** Any unreacted 5'-hydroxyl groups on the oligonucleotide chain are acetylated using the capping reagents. This prevents the formation of failure sequences in the unlikely event of incomplete coupling.
- **Oxidation:** The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizer solution.
- **Final Trityl Release (Optional Monitoring):** The synthesizer can be programmed to release the terminal 3'-DMTr cation. The resulting orange color can be measured spectrophotometrically to quantify the coupling efficiency of the final modification step.

- **Cleavage and Deprotection:** Following the completion of the synthesis, the solid support is treated with a cleavage and deprotection solution (e.g., concentrated aqueous ammonia or a mixture of ammonia and methylamine) at an elevated temperature (e.g., 55°C for 8 hours). This single step cleaves the completed oligonucleotide from the CPG support, removes the cyanoethyl phosphate protecting groups, and removes the isobutyryl (iBu) protecting group from the guanine base.
- **Purification:** The resulting 3'-modified oligonucleotide is purified from failure sequences and protecting group adducts, typically by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Diagrams



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References

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- 2. 3'-DMTr-dG(iBu) - Immunomart [immunomart.com]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com